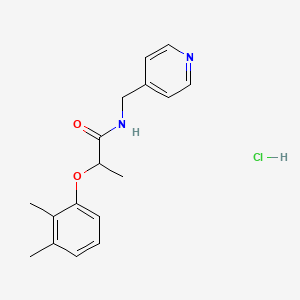

![molecular formula C22H27N3O3 B6062809 2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)

2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” is a derivative of 2,6-Di-tert-butylphenol . The parent compound, 2,6-Di-tert-butylphenol, is an organic compound with the structural formula 2,6-((CH3)3C)2C6H3OH . This colorless solid alkylated phenol and its derivatives are used industrially as UV stabilizers and antioxidants for hydrocarbon-based products ranging from petrochemicals to plastics .

Synthesis Analysis

2,6-Di-tert-butylphenol is prepared industrially via the Friedel–Crafts alkylation of phenol with isobutene catalyzed by aluminium phenoxide . The specific synthesis process for “2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” is not available in the current resources.Molecular Structure Analysis

The molecular structure of 2,6-Di-tert-butylphenol, the parent compound, is 2,6-((CH3)3C)2C6H3OH . The specific molecular structure of “2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” is not available in the current resources.Physical And Chemical Properties Analysis

The parent compound, 2,6-Di-tert-butylphenol, is a low-melting colorless solid with a melting point of 34 to 37 °C and a boiling point of 253 °C . The specific physical and chemical properties of “2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” are not available in the current resources.Mecanismo De Acción

The parent compound, 2,6-Di-tert-butylphenol, is used as an antioxidant . It is a precursor to more complex compounds used as antioxidants and light-protection agents for the stabilization of polymers . The specific mechanism of action for “2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” is not available in the current resources.

Safety and Hazards

The LD50 of 2,6-Di-tert-butylphenol is 9200 mg/kg, indicating a low toxicity . It is covered by the U.S. Department of Transportation Code of Federal Regulations 49 CFR 172.101, Appendix B . The specific safety and hazard information for “2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol” is not available in the current resources.

Propiedades

IUPAC Name |

2,6-ditert-butyl-4-[(5-nitroindazol-2-yl)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c1-21(2,3)17-9-14(10-18(20(17)26)22(4,5)6)12-24-13-15-11-16(25(27)28)7-8-19(15)23-24/h7-11,13,26H,12H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOOEDBMPRRKGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CN2C=C3C=C(C=CC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-DI(Tert-butyl)-4-[(5-nitro-2H-indazol-2-YL)methyl]phenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)

![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanamide](/img/structure/B6062763.png)

![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-5-[(4-methyl-2-nitrophenoxy)methyl]-2-furohydrazide](/img/structure/B6062775.png)

![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)

![4-benzyl-3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B6062780.png)

![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)

![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B6062810.png)

![4-[(3-acetylbenzyl)amino]-1-(cyclohexylmethyl)-2-pyrrolidinone](/img/structure/B6062823.png)

![diisopropyl 5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B6062824.png)

![2-{4-[(2,5-dimethoxybenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6062828.png)